The search results provide consistent fundamental data for 1H-Indole-3-thiol (CAS No. 480-94-4), also known as 3-Mercaptoindole [1] [2].
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇NS [1] [2] |
| Molecular Weight | 149.21 g/mol [1] [2] |
| Physical Form | Crystalline solid [1] |
| Melting Point | 97-100 °C [1] |
| Boiling Point | 326.6 °C at 760 mmHg [1] |
| Storage | -20°C Freezer; keep in a dark place under an inert atmosphere [1] [2] |
The technical information available focuses on synthetic production. One documented synthesis involves reacting indole with thiourea and iodine in methanol, followed by treatment with sodium hydroxide, reportedly achieving an 89.0% yield [1]. Several chemical suppliers list this compound for purchase, indicating it is produced on a commercial scale for research purposes [1] [2].
While direct sources of this compound were not found, research on the plant Isatis tinctoria (woad) reveals it produces closely related indole derivatives with biological activity [3]. The following diagram illustrates the key indole compounds and their proposed anti-inflammatory mechanisms of action based on one study.
Key anti-inflammatory indoles in Isatis tinctoria and their proposed biological effects [3].
A scientific study on Isatis tinctoria developed a standardized petroleum ether extract and identified three main anti-inflammatory indole compounds [3]:
The presence of these indoles in a natural source suggests a promising research direction, though this compound itself was not mentioned.
The absence of confirmed natural sources for this compound in the available data suggests several possibilities and research pathways:
Future research could focus on targeted metabolic profiling of plants known to contain indole derivatives, particularly within the Brassicaceae family, to which Isatis tinctoria belongs.
The table below summarizes the characterization data found for several synthesized indole-3-yl derivatives, which share a similar core structure with your compound of interest.
| Compound Name / Description | ¹H NMR Key Signals (δ, ppm) | ¹³C NMR / Other Data | Source Compound |
|---|
| 1-(1H-Indol-3-yl)-3,3-dimercaptoprop-2-en-1-one [1] | - Thiol (SH) protons.
A dedicated study on the preparation of highly reactive (1H-indol-3-yl)methyl electrophiles found that many reported synthetic routes in the literature were not reproducible, often leading to dimerization or oligomerization instead of the desired product [4]. This highlights a significant challenge in the chemistry of reactive 3-substituted indoles. While this study focused on electrophiles, not thiols, it underscores the importance of rigorous verification when working with such compounds. If you plan to synthesize 1H-Indole-3-thiol, be prepared to carefully optimize conditions and validate your product thoroughly.
Based on the standard methodologies used in the cited research, the following diagram outlines a typical workflow for synthesizing and characterizing an indole derivative.
Given the absence of direct data for this compound, here are actionable steps you can take:
The following table summarizes key quantitative findings for compounds derived from 1H-Indole-3-thiol.
| Compound Description | Biological Activity | Key Quantitative Results (IC₅₀ / MIC) | Citation |
|---|---|---|---|
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | Antibacterial against MRSA | MIC = 0.98 μg/mL [1] | |
| 1,2,4-Triazole/Indole Hybrid (Compound 4d) | Cytotoxicity against MCF-7 breast cancer cells | IC₅₀ = 8.2 μM [2] | |
| 1,2,4-Triazole/Indole Hybrid (Compound 5) | Cytotoxicity against MCF-7 breast cancer cells | IC₅₀ = 7.5 μM [2] | |
| Letrozole (Reference Drug) | Cytotoxicity against MCF-7 breast cancer cells | IC₅₀ = 5.2 μM [2] |
This compound is a key building block in multi-step synthesis, primarily utilizing its thiol (-SH) and amine (-NH₂) groups for cyclization and formation of new heterocyclic systems [2].
This is the foundational step for creating more complex molecules [2].
The following diagram illustrates this two-step synthesis workflow:
The intermediate from Protocol 1 can be further functionalized, as shown in the study where it reacted with 4-methoxybenzaldehyde and ethyl chloroacetate [2].
While not specific to the exact triazole-thiol derivatives, research on related indole compounds provides insight into potential mechanisms. Indole-based hybrids are investigated as aromatase inhibitors for breast cancer treatment [2]. The proposed mechanism involves key interactions within the aromatase enzyme's binding pocket:
Molecular docking studies suggest the 1,2,4-triazole ring coordinates with the heme iron atom in the aromatase active site, while the indole moiety and other substituents engage in hydrophobic interactions within the binding pocket [2].
Indole derivatives represent a privileged scaffold in medicinal chemistry with demonstrated significance across various therapeutic areas. The 1H-indole-3-thiol moiety serves as a versatile building block for constructing diverse heterocyclic systems with enhanced pharmaceutical potential. These compounds have garnered substantial attention due to their multifaceted bioactivity, ranging from antimicrobial to anticancer properties. The strategic incorporation of sulfur into indole-based heterocycles has proven particularly valuable in drug discovery, as it often enhances binding affinity and modulates pharmacokinetic properties. Research indicates that heterocyclic integration with indole cores can yield compounds with improved efficacy against resistant pathogens and cancer cell lines, addressing critical challenges in contemporary therapeutics [1] [2].
The molecular diversity achievable through functionalization at the 3-position of the indole nucleus enables fine-tuning of biological activity and physicochemical properties. Indole-3-thiol derivatives specifically offer unique opportunities for constructing complex molecular architectures through various cyclization and condensation reactions. These synthetic approaches allow medicinal chemists to explore extensive chemical space while maintaining the fundamental pharmacological advantages of the indole scaffold. The growing body of literature demonstrates that structural hybridization of indole with other pharmacophores frequently produces synergistic effects, resulting in compounds with enhanced potency and selectivity profiles compared to their parent molecules [3] [4].
The thiosemicarbazone pathway represents a versatile method for constructing nitrogen-sulfur heterocycles with demonstrated biological activity. This approach begins with the formation of thiosemicarbazone intermediates, which subsequently undergo cyclization to yield various triazole and thiazole derivatives incorporating the indole scaffold.
Experimental Protocol 1: Synthesis of Thiosemicarbazone Intermediates
Experimental Protocol 2: Cyclization to 1,2,4-Triazole-3-thiol Derivatives
Experimental Protocol 3: Alternative Cyclization to Thiazole and Thiazolidinone Derivatives
Metal-free synthesis of γ-carboline derivatives represents an environmentally friendly approach to accessing these biologically important heterocycles. This method utilizes a cascade imination-heterocyclization strategy under solvent-free conditions, avoiding toxic metal catalysts while maintaining efficiency.
Experimental Protocol 4: One-Pot Synthesis of γ-Carbolines
The reactivity of 2-chloroindole-3-carbaldehydes with triazole thiols enables construction of complex fused heterocyclic systems. This approach demonstrates novel ring formation with potential for generating diverse molecular scaffolds.
Experimental Protocol 5: Formation of Triazolothiazinoindolones
Table 1: Summary of Synthetic Methodologies for Indole-Based Heterocycles
| Heterocycle Type | Starting Material | Key Reagents/Conditions | Yield Range | Biological Activity |
|---|---|---|---|---|
| 1,2,4-Triazole-3-thiol | Indole-3-carboxaldehyde thiosemicarbazone | HCl/EtOH, reflux | 62% | Cytotoxic activity |
| γ-Carbolines | Indole-2-carboxaldehyde | Glycine ester, DIPEA, solvent-free, 120°C | 70% | Anticancer, fluorescent properties |
| Triazolothiazinoindoles | 2-Chloroindole-3-carbaldehyde | 4-Amino-5-alkyl-4H-1,2,4-triazole-3-thiols, DMF | Not specified | Unexplored, predicted bioactive |
Indole-based heterocycles demonstrate significant potential as antimicrobial agents against resistant pathogens. Molecular docking studies provide insights into their mechanism of action by revealing interactions with essential microbial enzymes.
Table 2: Antimicrobial Activity of Selected Indole Derivatives
| Compound | Gram-positive (B. subtilis) | Gram-negative (E. coli) | Fungal Strains (C. albicans, A. flavus) | Binding Energy (Kcal/mol) |
|---|---|---|---|---|
| Compound 9 | Highly active | Highly active | Excellent activity | -11.5 (MurC), -8.5 (lanosterol 14α-demethylase) |
| Standard Drug | Active | Active | Active | -8.0 (MurC), -8.1 (lanosterol 14α-demethylase) |
Molecular docking studies have been performed to understand the interaction between synthesized indole derivatives and target enzymes in microbial pathogens. These studies revealed that:
Indole-3-carbinol (I3C) and its derivatives demonstrate compelling anticancer properties through modulation of multiple cellular signaling pathways. These naturally-derived compounds from cruciferous vegetables undergo complex metabolic transformations that generate bioactive oligomers with therapeutic potential.
The following diagram illustrates the regulated cell death mechanisms induced by indole alkaloids:
Regulated Cell Death Mechanisms: Indole alkaloids target multiple cell death pathways including classical apoptosis, autophagic cell death, and emerging pathways like ferroptosis, mitotic catastrophe, necroptosis, and anoikis. These compounds simultaneously modulate key cellular signaling pathways including CYP enzyme induction, Nrf2 activation, AhR binding, estrogen metabolism, and cell cycle regulation [2].
Experimental Protocol 6: In Vitro Cytotoxicity Assessment (MTT Assay)
Bioavailability challenges associated with I3C and DIM include low solubility, rapid metabolism, and pH-dependent condensation. Advanced formulation strategies such as nanoparticle encapsulation and liposomal systems are being developed to overcome these limitations and enhance therapeutic efficacy [8] [9].
Reaction condition optimization plays a critical role in achieving high yields of desired heterocyclic products. Systematic screening of parameters such as solvent, base, temperature, and catalyst can dramatically impact reaction efficiency and selectivity.
For the synthesis of γ-carbolines, extensive optimization revealed that:
Cyclization regioselectivity in thiosemicarbazone derivatives can be controlled through careful selection of reaction conditions. Changes in acid catalysts, temperature, and solvent polarity can direct the cyclization toward either S-attack or N-attack products, enabling strategic access to different heterocyclic systems from common intermediates [4].
Structural elucidation of synthesized heterocycles requires comprehensive analytical approaches. Standard characterization protocols include:
Purity assessment throughout synthesis is typically performed by TLC monitoring, with final compounds requiring ≥95% purity for biological evaluation. Recrystallization from appropriate solvent systems represents the most common purification method, though chromatographic techniques may be employed for more complex mixtures.
The strategic application of This compound and related indole derivatives in heterocyclic synthesis continues to yield compounds with significant therapeutic potential. The synthetic protocols detailed in these application notes provide reproducible methodologies for accessing diverse molecular architectures with demonstrated biological activities. Future research directions should focus on addressing bioavailability limitations through advanced formulation strategies, exploring combination therapies with existing agents, and further elucidating structure-activity relationships to guide rational drug design. The continued investigation of indole-based heterocycles represents a promising frontier in the development of novel therapeutic agents against increasingly resistant pathogens and complex diseases.
Indole-3-thiol is a sulfur-containing derivative of the privileged indole scaffold. The indole nucleus is a prominent heterocycle in many marketed drugs and bioactive molecules, ranking 13th among the most frequently used ring systems in pharmaceuticals [1]. Its electron-rich nature makes it amenable to various chemical modifications, particularly at the 3-position, for creating reactive chemical probes and therapeutic agents.
Thiol reactivity assays primarily detect electrophilic compounds that can form covalent bonds with biological nucleophiles, particularly the sulfhydryl group (-SH) of cysteine residues in proteins and peptides [2]. This reactivity is mechanistically important for various adverse outcome pathways, including skin sensitization and organ-specific toxicities [2]. Common reaction mechanisms between electrophiles and thiols include:
The MSTI assay ((E)-2-(4-mercaptostyrl)-1,3,3-trimethyl-3H-indol-1-ium) is a fluorescence-based high-throughput screening method that identifies thiol-reactive small molecules by measuring their ability to quench fluorescence through covalent modification of the MSTI probe [2]. This assay operates on the principle that when test compounds react with the thiol group of MSTI, they disrupt the conjugated π-system, resulting in decreased fluorescence intensity at 598 nm following excitation at 525 nm [2].
Recent advances in indole-based probes include N-acryloylindole-alkynes (NAIAs), which feature an acrylamide warhead incorporated at the indole nitrogen. This design creates enhanced electrophilicity through π-electron delocalization across the entire indole scaffold, resulting in superior cysteine reactivity compared to conventional probes like iodoacetamide-alkyne (IAA) [3]. NAIA compounds demonstrate fast reaction kinetics (complete reaction with cysteine within 120 seconds), excellent selectivity for cysteine over other amino acids, and sufficient stability in aqueous buffer (stable for at least 3 hours at pH 7.4) [3].
Purpose: To identify thiol-reactive compounds in a high-throughput format [2].
Reagents and Materials:
Procedure:
Data Processing and Normalization:
% Activity = [(V_compound - V_DMSO) / (V_DMSO - V_pos)] × 100
where:Purpose: To identify ligandable cysteines in complex proteomes using indole-based probes [3].
Reagents:
Procedure: A. Cell Lysate Labeling:
B. Live Cell Labeling:
C. Detection via Click Chemistry:
D. Competitive ABPP with Test Compounds:
| Parameter | Specification | Experimental Details |
|---|---|---|
| Assay Format | 1,536-well plate | Quantitative HTS (qHTS) |
| Library Size | 7,872 unique compounds | Tox21 10K chemical library |
| Positive Control | (E)-3-(3,5-dibromo-2-hydroxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | 30 µM final concentration |
| Incubation Time | 1 hour | Room temperature, protected from light |
| Detection Method | Fluorescence quenching | Excitation: 525 nm, Emission: 598 nm |
| Hit Threshold | >13.9% activity | 3 × baseline median absolute deviation |
| Data Processing | Tcpl package | ToxCast pipeline (sc level 0 to sc level 2) |
| Probe Characteristic | IAA (Conventional) | NAIA (Indole-Based) | Maleimide-Alkyne (MIA) |
|---|---|---|---|
| Reaction Completion Time | >120 seconds (incomplete) | <120 seconds (complete) | <60 seconds (complete) |
| Cysteine Selectivity | Moderate (reacts with Lys, Ser) | High (minimal side reactions) | Moderate (reacts with GSH) |
| Live Cell Compatibility | Limited (high toxicity) | Excellent (low toxicity) | Moderate |
| Biostability | Low | High | Moderate |
| Oxidized Thiol Detection | Limited | Excellent (imaging & profiling) | Limited |
| Typical Working Concentration | High (100-500 µM) | Low (10-50 µM) | Medium (50-100 µM) |
The MSTI assay provides an efficient method for prioritizing chemicals for further testing by identifying potentially reactive electrophiles in large compound libraries [2]. This is particularly valuable in drug development where thiol-reactive compounds may cause idiosyncratic toxicity or interfere with biological assays through non-specific protein binding.
NAIA probes enable proteome-wide profiling of ligandable cysteines, serving as a powerful platform for identifying novel therapeutic targets [3]. The enhanced reactivity and selectivity of these indole-based probes facilitate discovery of covalent ligands for challenging protein targets, potentially expanding the druggable proteome.
Both assays can identify reactive metabolites generated through biological transformation, helping to de-risk drug candidates by detecting potentially harmful species that may not be apparent from parent compound analysis alone.
These protocols for assessing 1H-Indole-3-thiol reactivity provide robust methods for identifying electrophilic compounds in early-stage drug discovery and safety assessment. The MSTI assay offers a high-throughput approach for screening compound libraries, while NAIA-based competitive ABPP enables detailed mapping of ligandable cysteines in complex biological systems. The continuing development of indole-based reactive probes represents a significant advance in chemoproteomics, combining enhanced cysteine reactivity with excellent selectivity and biostability.
The indole nucleus represents a privileged scaffold in medicinal chemistry and drug development, constituting the core structure of numerous biologically active compounds and pharmaceuticals. Among its various derivatives, This compound has emerged as a particularly valuable synthetic intermediate due to its enhanced nucleophilic character at the sulfur atom. This molecular hybrid combines the electronic properties of the indole aromatic system with the pronounced nucleophilicity of the thiol group, creating a versatile building block for constructing complex molecular architectures. The significance of this compound extends across multiple therapeutic areas, with indole-based molecules demonstrating antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities among other pharmacological properties. [1] [2]
The strategic importance of this compound in synthetic chemistry stems from its dual reactivity: the sulfur center serves as a potent nucleophile while the indole ring can undergo various electrophilic substitutions and functionalizations. This multifunctional character enables the efficient synthesis of diverse heterocyclic systems, particularly those with potential biological activity. Recent studies have highlighted the value of incorporating indole-3-thiol derivatives into more complex molecular frameworks, especially through nucleophilic substitution reactions that form carbon-sulfur bonds with various electrophilic partners. These synthetic approaches have yielded novel compounds with impressive biological activities, including potent elastase inhibition and antimicrobial effects. [1] [2] [3]
The nucleophilic strength of this compound primarily derives from its thiol (-SH) group, which exhibits significantly greater nucleophilicity compared to oxygen-based analogues like alcohols. This enhanced reactivity stems from several fundamental factors: the larger atomic radius of sulfur, its lower electronegativity, and the resulting higher polarizability of the electron cloud. These properties make the sulfur atom in thiols exceptionally effective at donating electron pairs to electrophilic centers. When deprotonated to form the corresponding thiolate anion (RS-), the nucleophilicity increases substantially, creating an exceptionally powerful nucleophile that readily participates in substitution reactions. Thiolates are classified as "very good" to "good" nucleophiles according to standard nucleophilicity scales, with reaction rates significantly exceeding those of alkoxides in SN2 processes. [4] [5]
The acidity of thiols (pKa ≈ 10-11) compared to alcohols (pKa ≈ 16-18) further enhances their synthetic utility, as they can be readily deprotonated under mild basic conditions to generate the corresponding thiolate anions in situ. This transformation is crucial for maximizing nucleophilic reactivity, as thiolates are substantially more nucleophilic than their neutral thiol counterparts. The lower electronegativity of sulfur (2.6) compared to oxygen (3.5) means that the lone pairs of electrons on sulfur are held less tightly and are therefore more available for donation to electrophiles. This electronic factor, combined with the larger atomic size and enhanced polarizability of sulfur, explains why thiolates undergo SN2 reactions with alkyl halides much more rapidly than do alkoxides, without competing elimination reactions that often complicate alkoxide chemistry. [5]
Table 1: Comparison of Nucleophile Strengths Relevant to this compound Chemistry
| Nucleophile Type | Examples | Relative Strength | Key Characteristics |
|---|---|---|---|
| Very Good Nucleophiles | HS⁻, I⁻, RS⁻ | Highest | Highly polarizable, excellent for SN2 reactions |
| Good Nucleophiles | Br⁻, HO⁻, RO⁻, CN⁻ | High | Strong nucleophiles, widely applicable |
| Fair Nucleophiles | NH₃, Cl⁻, F⁻, RCO₂⁻ | Moderate | Moderate reactivity, may require activation |
| Weak Nucleophiles | H₂O, ROH | Low | Poor nucleophiles, require strong electrophiles |
| Thiol-Specific | this compound | Very Good (as thiolate) | Enhanced by indole π-system, versatile in synthesis | [4]
The data in Table 1 illustrates the exceptional nucleophilic strength of thiolate anions, placing them among the most reactive nucleophiles available to synthetic chemists. The specific positioning of this compound within this classification depends on its state of protonation and the reaction conditions employed. When deprotonated, it behaves as a "very good" nucleophile comparable to other thiolates, while in its protonated form it exhibits more moderate nucleophilicity. The indole ring system may further modulate the nucleophilic character through electronic effects, including potential resonance stabilization of the thiolate anion through interaction with the indole π-system. This combination of properties makes this compound particularly valuable for constructing complex molecular architectures where efficient carbon-sulfur bond formation is required. [4] [5]
A highly impactful application of this compound derivatives in medicinal chemistry involves their use as key nucleophilic intermediates in the construction of bi-heterocyclic propanamides with potent elastase inhibitory activity. In a comprehensive study documented in the search results, researchers designed and synthesized a series of novel compounds featuring indole and triazole heterocycles linked through propanamide bridges. The synthetic strategy employed 5-[3-(1H-indol-3-yl)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol as the nucleophilic partner, which was prepared through a multi-step sequence starting from 4-(1H-indol-3-yl)butanoic acid. This thiol-containing intermediate was subsequently coupled with various N-(aryl)-3-bromopropanamides (electrophiles) under basic conditions to yield the final bi-heterocyclic derivatives. [1]
The biological evaluation of these synthetic compounds revealed exceptional elastase inhibition, with all tested molecules demonstrating potent activity compared to standard inhibitors. Detailed kinetic analysis through Lineweaver-Burk plots indicated a competitive inhibition mechanism, forming stable enzyme-inhibitor complexes. The most promising compound in the series exhibited an inhibition constant (Ki) of 0.51 µM, highlighting the remarkable efficiency of these indole-thiol derived molecules. Additionally, cytotoxicity assessments showed only mild effects on red blood cell membranes, suggesting a favorable safety profile for potential therapeutic applications in elastase-related pathologies such as pulmonary diseases, cyclic neutropenia, pruritic skin conditions, and liver infections. This application underscores the value of this compound derivatives in developing enzyme-targeted therapeutics. [1]
The nucleophilic properties of this compound and its derivatives facilitate the construction of diverse heterocyclic systems with potential biological activities. Researchers have developed efficient synthetic methodologies that leverage the reactivity of the thiol group to create complex molecular architectures containing multiple heterocyclic rings. In one approach, 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one served as a versatile precursor for synthesizing various five- and six-membered heterocycles, including chromenol, 3,4-dihydroquinoline, and thiopyran systems fused with the indole nucleus. These synthetic transformations typically proceed through nucleophilic addition or substitution mechanisms, where the thiol group initiates ring-forming reactions with appropriate electrophilic partners. [2]
Table 2: Heterocyclic Systems Synthesized from this compound Derivatives
| Heterocyclic System | Starting Material | Key Reagents/Conditions | Biological Activity |
|---|---|---|---|
| Chromenol-indole hybrids | 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one | 3,5-Dibromosalicyldehyde, base catalyst | Antimicrobial |
| Quinoline-indole hybrids | 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one | Glycerol or glucose, FeCl₃ oxidant, DMF | Not specified |
| Thiopyran-indole hybrids | 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one | Sulfur-based cyclization | Antimicrobial |
| 1,2-Dithiole-3-thione indole | 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one | P₂S₅, dry benzene | Chemopreventive, antioxidant |
| Bi-heterocyclic propanamides | 5-[3-(1H-indol-3-yl)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol | N-(aryl)-3-bromopropanamides, LiH, aprotic solvent | Elastase inhibition | [1] [2]
The synthetic utility of these indole-thiol derivatives extends beyond their role as nucleophilic partners in substitution reactions. They also function as key intermediates in cascade processes and tandem cyclizations that efficiently build molecular complexity from relatively simple starting materials. For instance, the 1,2-dithiole-3-thione derivative obtained from this compound precursor undergoes interesting ring-forming reactions with aldehydes to produce chromenol hybrids through proposed mechanisms involving nucleophilic addition followed by Michael addition and intramolecular rearrangement. These sophisticated synthetic applications demonstrate how the strategic incorporation of this compound into molecular design enables efficient construction of structurally diverse compounds with potential pharmaceutical value. [2]
This protocol details the synthesis of bi-heterocyclic propanamide derivatives through nucleophilic substitution using 5-[3-(1H-indol-3-yl)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol as a key nucleophilic intermediate, adapted from the research article on elastase inhibitors. [1]
Step 1: Preparation of Nucleophile - Begin with 4-(1H-Indol-3-yl)butanoic acid (1.0 equiv) and convert it to ethyl 4-(1H-indol-3-yl)butanoate through esterification using concentrated H₂SO₄ and excess ethanol as both reactant and solvent. After completion, neutralize excess acid with a weak base and extract the ester product with organic solvent. - Convert the ester intermediate to 4-(1H-indol-3-yl)butanohydrazide by reacting with hydrazine hydrate (N₂H₄·H₂O) in methanol under reflux for 14 hours. Isolate the resulting carbohydrazide as a light brown solid. - React the carbohydrazide with phenyl isothiocyanate to form 5-[3-(1H-indol-3-yl)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol, the key nucleophilic component for the subsequent coupling reaction. [1]
Step 2: Synthesis of Electrophilic Partners - In a parallel synthesis, prepare N-(aryl)-3-bromopropanamides by reacting various aryl amines (1.0 equiv) with 3-bromopropanoyl chloride (1.1 equiv) in dry dichloromethane in the presence of an appropriate base (e.g., triethylamine) to scavenge the generated HCl. - Purify the resulting electrophiles by standard techniques such as recrystallization or column chromatography, and characterize by spectroscopic methods before use in the coupling reaction. [1]
Step 3: Nucleophilic Coupling Reaction - Combine 5-[3-(1H-indol-3-yl)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol (1.0 equiv) with the appropriate N-(aryl)-3-bromopropanamide (1.0-1.2 equiv) in a polar aprotic solvent such as DMF or acetonitrile. - Add lithium hydride (LiH, 1.5 equiv) as a base to generate the thiolate anion in situ and promote the nucleophilic substitution. - Heat the reaction mixture at 60-80°C with stirring for 6-12 hours, monitoring reaction progress by TLC or LC-MS. - Upon completion, cool the reaction mixture and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the final bi-heterocyclic propanamide derivative. - Characterize the structure of the final compounds using IR, ¹H-NMR, ¹³C-NMR, and CHN analysis data to confirm successful formation. [1]
This protocol describes the computational assessment of synthetic indole-thiol derivatives for potential antimicrobial activity through molecular docking analysis, as referenced in the Frontiers article. [2]
Protein Preparation - Retrieve three-dimensional structures of target enzymes UDP-N-acetylmuramate-L-alanine ligase (MurC, PDB ID: not specified in search results) and human lanosterol 14α-demethylase (CYP51, PDB ID: not specified) from the Protein Data Bank. - Remove water molecules and co-crystallized ligands from the protein structures using molecular visualization software. - Add hydrogen atoms and assign appropriate protonation states to amino acid residues using molecular modeling software under physiological pH conditions. - Optimize the protein structures through energy minimization using molecular mechanics force fields to relieve steric clashes and ensure geometric stability. [2]
Ligand Preparation - Draw chemical structures of the synthesized indole-thiol derivatives using chemical structure software or retrieve from existing databases. - Generate three-dimensional coordinates and optimize geometry using molecular mechanics or semi-empirical quantum chemical methods. - Assign appropriate atom types, bond orders, and formal charges to ensure accurate representation of the molecular properties. - Prepare the ligands for docking by identifying rotatable bonds and potential torsion angles to allow conformational flexibility during the docking process. [2]
Docking Procedure - Define the active site region of the target enzymes based on known catalytic residues or previous literature reports. - Set appropriate grid parameters to encompass the entire active site with sufficient margin to allow ligand mobility. - Perform molecular docking using validated docking software (such as AutoDock Vina or similar programs) with standardized parameters for consistency. - Conduct multiple docking runs for each ligand to ensure comprehensive sampling of possible binding orientations and conformations. - Analyze the resulting docking poses based on binding energy calculations and interaction patterns with key amino acid residues. - Validate the docking protocol by redocking known inhibitors and comparing with experimentally determined binding modes. [2]
Interaction Analysis - Identify specific hydrogen bonds, hydrophobic interactions, π-π stacking, and other non-covalent interactions between the ligands and protein residues. - Calculate binding energies for each ligand-protein complex and rank compounds based on predicted affinity. - Correlate computational predictions with experimental biological activity data to validate the docking approach and identify key structural features responsible for activity. [2]
The following diagram illustrates the experimental workflow for synthesis and evaluation of indole-thiol derivatives as described in the protocols:
Diagram 1: Experimental workflow for synthesis and evaluation of indole-thiol derivatives as elastase inhibitors
The effective utilization of this compound in synthetic applications requires careful attention to its handling requirements and stability considerations. As with many thiol-containing compounds, this compound and its derivatives are susceptible to oxidation when exposed to air, gradually forming disulfide bridges that can diminish their nucleophilic reactivity. To prevent this oxidative degradation, storage under an inert atmosphere (argon or nitrogen) is recommended, particularly for long-term preservation. These compounds should be kept in tightly sealed, dark containers at cool temperatures, preferably refrigerated or frozen for extended storage periods. [5]
From a safety perspective, thiol-containing compounds including this compound derivatives often possess strong, unpleasant odors characteristic of many organosulfur compounds. These materials should be handled in well-ventilated areas, preferably within fume hoods, to minimize exposure to potentially irritating vapors. The malodorous nature of these compounds can be mitigated through oxidative workup procedures using reagents such as household bleach (sodium hypochlorite), which converts thiols to odorless sulfoxides or sulfonic acids. Personal protective equipment including gloves, safety glasses, and lab coats should always be worn when handling these compounds. Despite these handling challenges, the synthetic utility of this compound as a nucleophile far outweighs the inconveniences associated with its odor and sensitivity. [5]
Purification techniques for indole-thiol derivatives follow standard chromatographic methods, with silica gel chromatography being the most commonly employed approach. Flash column chromatography using gradients of ethyl acetate in hexanes or similar solvent systems typically provides effective separation of reaction products. For characterization, modern spectroscopic methods including ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry are routinely employed to verify structural identity and assess purity. Elemental analysis (CHN) provides additional confirmation of molecular composition for novel compounds. These analytical techniques are essential for quality control when preparing indole-thiol derivatives for biological evaluation or further synthetic elaboration. [1] [2]
This compound and its derivatives represent versatile nucleophilic intermediates with significant utility in organic synthesis and medicinal chemistry. Their enhanced nucleophilicity, particularly when deprotonated to the corresponding thiolate anions, enables efficient carbon-sulfur bond formation with diverse electrophilic partners. The synthetic protocols outlined in this application note, including the detailed procedures for preparing bi-heterocyclic propanamides and complex heterocyclic scaffolds, demonstrate the practical implementation of these compounds in target-oriented synthesis. The robust biological activities observed for these derivatives—including potent elastase inhibition and antimicrobial effects—highlight their value in drug discovery campaigns targeting clinically relevant enzymes and pathogenic microorganisms. [1] [2]
Looking forward, the strategic incorporation of this compound derivatives into diverse molecular architectures promises to yield new compounds with enhanced biological activities and improved pharmacological profiles. The continued exploration of their reactivity patterns, including potential participation in metal-catalyzed cross-coupling reactions and multicomponent transformations, will likely expand their synthetic utility further. Additionally, the integration of computational approaches such as molecular docking early in the design process, as demonstrated in the referenced research, provides powerful tools for predicting and optimizing biological activity before embarking on resource-intensive synthetic pathways. As synthetic methodologies advance and our understanding of structure-activity relationships deepens, this compound and related nucleophilic heterocycles will undoubtedly remain valuable building blocks for developing new therapeutic agents to address unmet medical needs. [1] [2] [3]
This compound represents a specialized heterocyclic building block in medicinal chemistry, characterized by the presence of a sulfur-containing thiol group at the 3-position of the indole nucleus. The indole scaffold itself is recognized as a privileged structure in drug discovery, ranking as the 13th most frequently used ring system among 351 ring systems found in marketed drugs. [1] This privileged status stems from indole's presence in numerous natural products and its ability to interact with diverse biological targets through multiple binding modes.
The molecular framework of this compound (Chemical Formula: C₉H₉NS, Molecular Weight: 163.24) enables unique interactions with biological systems. [2] The bicyclic aromatic system provides a planar structure capable of π-stacking interactions, while the pyrrole nitrogen (position 1) and thiol group (position 3) serve as hydrogen bond donors and/or acceptors. The sulfur atom in the thiol group offers additional coordination possibilities with metal ions and distinct hydrophobic character compared to oxygen-containing analogues. From a drug design perspective, the thiol group at the 3-position presents both opportunities and challenges—it can enhance binding affinity through specific interactions but may also confer metabolic instability that requires strategic molecular modification.
The synthesis and handling of this compound derivatives present particular challenges due to the reactivity of the thiol group and potential instability of certain 3-substituted indoles. Research has shown that highly reactive (1H-indol-3-yl)methyl electrophiles are prone to undesired dimerization and oligomerization, complicating their isolation and purification. [1] This instability necessitates specialized synthetic approaches, including the use of microflow reactor technology that enables rapid generation and reaction of unstable intermediates (0.02-0.1 seconds) under mild conditions (25°C), effectively suppressing side reactions. [1]
Indole-3-thiol derivatives have demonstrated significant potential in cancer therapeutics, particularly through targeted inhibition of key oncogenic pathways. The design of indole-based hybrids incorporating additional heterocyclic moieties has emerged as a productive strategy to enhance antiproliferative potency and improve selectivity profiles against cancer cells. [3]
Table 1: Anticancer Activity of Indole-Based Hybrid Compounds
| Compound Structure | Biological Target | IC₅₀ Values | Cancer Cell Lines | Reference |
|---|---|---|---|---|
| Indolyl 1,2,4-triazole Vf | CDK4/CDK6 | CDK4: 0.049 μM, CDK6: 0.075 μM | MCF-7: 2.91 μM, MDA-MB-231: 1.914 μM | [4] |
| Indolyl 1,2,4-triazole Vg | CDK4/CDK6 | CDK4: 3.031 μM, CDK6: 1.11 μM | MCF-7: 0.891 μM, MDA-MB-231: 3.479 μM | [4] |
| Cysmethynil (Indole derivative) | Icmt (Ras localization) | Kᵢ: 2.2 ± 0.5 μM | Colon cancer cells | [5] |
The mechanistic basis for the anticancer activity of indole-3-thiol derivatives often involves modulation of cell cycle regulation and apoptosis induction. Specific compounds such as indolyl 1,2,4-triazole derivatives have been shown to inhibit cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the G1 to S phase transition in the cell cycle. [4] Structure-activity relationship studies reveal that the indole moiety serves as the hydrophobic head that interacts with the hydrophobic pocket of the CDK4/6 receptor, while the triazole ring functions as a linker that forms crucial hydrogen bonds at the hinge region. [4] Optimized indole-triazole hybrids demonstrate significant cell cycle arrest at either S phase or G0/G1 phase, accompanied by induction of apoptosis (up to 45.33% compared to 1.91% in controls). [4]
Additionally, indole derivatives have shown promise in targeting the Ras-related signaling pathway, which is aberrantly activated in approximately 30% of human malignancies. [5] Compounds such as cysmethynil, a small-molecule indole derivative, function as isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitors, preventing proper membrane localization of Ras proteins and consequently impairing oncogenic signaling. [5] This approach represents an indirect strategy to target the otherwise "undruggable" Ras proteins, highlighting the versatility of indole scaffolds in addressing challenging therapeutic targets.
While direct studies on this compound are limited in the available literature, the broader indole scaffold has been extensively validated as a privileged antiviral framework. Indole-containing drugs such as enfuvirtide (T-20) for HIV, arbidol for influenza, and delavirdine for HIV-1 demonstrate the clinical relevance of indole derivatives in antiviral therapy. [6]
Table 2: Indole-Based Antiviral Agents
| Indole-Containing Drug | Viral Target | Mechanism of Action | Clinical Application |
|---|---|---|---|
| Enfuvirtide (T-20) | HIV | Fusion inhibitor | HIV infection |
| Arbidol | Influenza | Hemagglutinin inhibition and immunomodulation | Influenza treatment and prophylaxis |
| Delavirdine | HIV-1 | Non-nucleoside reverse transcriptase inhibitor | HIV-1 infection |
Recent research has focused on developing novel indole derivatives against emerging viral threats including COVID-19, Zika virus, Nipah virus, Ebola, and Dengue. [6] Structure-activity relationship studies indicate that specific substitutions on the indole nucleus significantly influence antiviral potency. The 3-position of the indole ring appears particularly amenable to structural modification, allowing fine-tuning of electronic properties, steric bulk, and hydrogen bonding capacity to optimize interactions with viral targets. Advanced computational studies, including molecular docking and pharmacophore modeling, support the rational design of indole-based antivirals with enhanced specificity and reduced off-target effects. [6]
The versatility of the indole scaffold enables the incorporation of various substituents that can be tailored to address specific viral targets. Synthetic approaches have generated diverse indole libraries featuring variations at positions 1, 2, 3, and 5 of the indole ring, providing comprehensive structure-activity relationship data to guide optimization of antiviral properties. [6] These studies collectively underscore the potential of strategically functionalized indole derivatives, including this compound analogues, as promising candidates for addressing unmet needs in antiviral therapy.
Principle: This protocol describes the synthesis of this compound derivatives through nucleophilic substitution reactions using microflow technology to overcome stability challenges associated with reactive intermediates. [1]
Materials:
Procedure:
Key Considerations:
Principle: This protocol outlines the synthesis of indolyl 1,2,4-triazole hybrids as CDK4/6 inhibitors for breast cancer therapy, demonstrating the integration of indole-3-thiol derivatives into more complex architectures. [4]
Materials:
Procedure:
Intermediate Formation:
Nucleophilic Substitution:
Workup and Purification:
Characterization:
Key Considerations:
Comprehensive characterization of this compound derivatives is essential for establishing structure-activity relationships and ensuring compound quality. The following analytical techniques provide complementary structural information:
Spectroscopic Methods:
Chromatographic Methods:
X-ray Crystallography: Provides unambiguous structural confirmation, including stereochemistry and molecular conformation. Essential for resolving structural ambiguities, as demonstrated by revisions of previously misassigned indole structures. [1]
Antiproliferative Activity Screening:
CDK4/6 Enzyme Inhibition Assay:
Cell Cycle Analysis:
Apoptosis Assessment:
Diagram 1: Mechanisms of Action of Indole-3-thiol Derivatives in Oncology. The diagram illustrates two primary anticancer mechanisms: (1) inhibition of Ras localization through Icmt inhibition, and (2) cell cycle arrest via CDK4/6 inhibition, ultimately leading to apoptosis and reduced tumor proliferation.
This compound represents a versatile scaffold in medicinal chemistry with demonstrated applications in anticancer and antiviral drug discovery. The integration of this privileged structure into hybrid molecules and its strategic functionalization at key positions enables fine-tuning of pharmacological properties. The experimental protocols outlined provide practical methodologies for synthesizing and characterizing these compounds, while the pathway diagrams offer insight into their mechanisms of action.
Future development of this compound-based therapeutics should focus on addressing pharmacokinetic limitations, particularly metabolic instability associated with the thiol moiety. Structural modifications such as pro-drug approaches or thioether bioisosteres may improve metabolic stability while retaining target engagement. Additionally, expanding the investigation of these compounds into emerging therapeutic areas, including neurodegenerative disorders and metabolic diseases, represents a promising direction. The continued exploration of this compound derivatives, guided by structure-based drug design and advanced synthetic methodologies, will likely yield novel therapeutic candidates with improved efficacy and selectivity profiles.
The following methodology is adapted from research on (1H-Indol-3-ylmethylene)-naphthalen-1-ylamine (INDNA) and its metal complexes [1]. The procedures for synthesis, purification, and characterization are generally applicable to ligands like 1H-Indole-3-thiol.
The synthesis workflow for the ligand and its metal complexes can be visualized as follows:
A combination of techniques is essential for confirming the structure and properties of the synthesized ligand and its metal complexes. The table below summarizes key characterization methods and their expected outcomes.
| Technique | Purpose | Key Observations for Complex vs. Ligand |
|---|---|---|
| FTIR Spectroscopy | Identify functional groups and binding mode. | Shift in ν(C=N) & ν(C-S) frequencies; disappearance of ν(S-H) stretch suggests deprotonation and coordination via S atom [1] [2]. |
| NMR Spectroscopy (1H & 13C) | Probe electronic environment of atoms. | Changes in chemical shift of protons/carbons near the coordination site (e.g., triazole, indole rings) [1] [2]. |
| UV-Visible Spectroscopy | Study electronic transitions and geometry. | New d-d transition bands and shift in ligand-based charge transfer bands [1]. |
| ESI-Mass Spectrometry | Determine molecular mass and complex stoichiometry. | Peak corresponding to [M]⁺ or [M+L]⁺ ion, confirming 2:1 (Ligand:Metal) stoichiometry [1]. |
| Elemental Analysis (CHNS) | Confirm elemental composition. | Calculated values match experimental results for proposed molecular formula [1] [2]. |
| Magnetic Susceptibility | Infer metal ion geometry. | Values consistent with tetrahedral (e.g., for Ni(II)) or square planar (e.g., for Cu(II)) geometries [1] [2]. |
| Molar Conductivity | Assess electrolyte behavior in solution. | Low values suggest non-electrolytic nature of complexes [2]. |
The relationships between these characterization techniques and their purposes are outlined in the following diagram:
Research on related complexes provides strong evidence for their enhanced biological properties.
It is crucial to note that the specific quantitative data for This compound complexes is not available in the search results. The information provided here is based on the strong analogy to a closely related chemical system. The enhanced antimicrobial activity and characterization data are expected to be similar.
1H-Indole-3-thiol (CAS 480-94-4), also known as 3-mercaptoindole, is a heterocyclic compound with a molecular formula of C₈H₇NS and a molecular weight of 149.21 g/mol [1]. Its structure features both an indole ring system and a thiol group, making it a valuable scaffold in organic synthesis.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value / Description |
|---|---|
| Appearance | Crystalline solid |
| Melting Point | 97-100 °C |
| Boiling Point | 326.6 °C at 760 mmHg |
| Density | 1.303 g/cm³ |
| Vapor Pressure | 0.000406 mmHg at 25°C |
| pKa | 7.42 ± 0.30 (Predicted) |
| LogP | 2.46 (indicates moderate lipophilicity) |
| Storage Conditions | -20°C Freezer |
This compound and its oxidized or functionalized derivatives serve as key intermediates for constructing pharmacologically active nitrogen-sulfur heterocycles.
Diagram: Synthetic Pathways from Indole-3-thiol Precursors
Table 2: Heterocyclic Systems Derived from Indole-3-thiol Related Intermediates
| Heterocyclic System | Key Structural Features | Potential/Reported Biological Activity |
|---|---|---|
| 1,2-Dithiole-3-thione [2] | Contains S-S and C=S bonds; conjugated system. | Antioxidant, chemopreventive, anti-HIV, cytoprotective. |
| Chromenol & Quinoline [2] | Fused indole with oxygen (chromene) or nitrogen (quinoline) heterocycles. | Antimicrobial. |
| Thiopyran [2] | Six-membered ring containing sulfur. | Antimicrobial. |
| [1,2,4]Triazino[5,6-b]indole [3] | Fused triazine and indole system with -OH or -SH group. | Bioactive; relevant in drug discovery. |
Compounds derived from or related to the indole-3-thiol scaffold show significant promise in pharmaceutical research.
Here is a detailed, actionable protocol for a relevant synthetic procedure.
This protocol describes an environmentally benign, catalyst-free method for synthesizing triazinoindole-thioles, a relevant heterocyclic system.
1. Reagents and Materials
2. Step-by-Step Procedure
3. Analysis and Characterization
This is a general method for synthesizing the core this compound scaffold itself.
1. Reagents and Materials
2. Step-by-Step Procedure
3. Analysis and Characterization
1H-Indole-3-thiol represents a biologically significant compound belonging to the class of sulfur-containing indole derivatives. These compounds demonstrate considerable interest in pharmaceutical and biochemical research due to their potential biological activities and roles in various metabolic pathways. The accurate quantification of thiol-containing compounds like this compound presents particular analytical challenges due to their reactivity, instability, and typically low concentrations in complex matrices. These application notes describe the development and validation of a precise, specific, and robust reversed-phase HPLC method with fluorescence detection for the reliable quantification of this compound in biological samples.
The methodology builds upon established principles for thiol analysis and indole compound separation, incorporating a pre-column derivatization strategy using ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) to enhance detection sensitivity and selectivity [1]. This approach enables researchers to overcome the common limitations associated with native thiol detection while providing the necessary specificity to distinguish this compound from other thiols and indolic compounds in complex samples. The following protocols have been optimized to support pharmaceutical development, metabolic studies, and stability testing requiring accurate thiol quantification.
The development of a reliable quantification method for this compound must address several analytical challenges inherent to thiol compounds. These include their susceptibility to oxidation, typically low concentrations in biological matrices, and potential interference from related compounds. The strategic decision to employ fluorescence detection with derivatization significantly enhances method sensitivity and specificity compared to ultraviolet detection. The selection of SBD-F as a thiol-specific derivatizing reagent provides exceptional selectivity through its mechanism of reacting specifically with sulfhydryl groups to form highly fluorescent adducts [1]. This approach enables the target analyte to be detected without interference from non-thiol indole compounds or other matrix components.
For researchers requiring even greater sensitivity and specificity, particularly for complex matrices, HPLC-MS/MS represents a viable alternative detection method, as demonstrated in the analysis of other indole derivatives [2]. The mass spectrometric detection provides structural confirmation through characteristic fragmentation patterns, though at significantly higher instrumentation costs. For most applications, the fluorescence detection approach described in this protocol offers an optimal balance of sensitivity, specificity, and accessibility.
Stationary Phase Selection: The method utilizes an InertSustain AQ-C18 column (4.6 × 150 mm, 5 μm) or equivalent, which provides enhanced retention for polar compounds compared to conventional ODS columns [1]. This stationary phase is particularly suitable for retaining and separating the polar SBD-thiol derivatives that demonstrated insufficient retention on traditional ODS columns (e.g., Inertsil ODS-4V) during method development.
Mobile Phase Composition: The optimized separation employs a citrate buffer (pH 3.0)/methanol (95:5, v/v) mobile phase under isocratic conditions [1]. The acidic pH is critical for achieving baseline separation of thiol derivatives, as it differentially affects the hydrophobicity of various SBD-thiol adducts. Mobile phase preparation specifics:
Chromatographic Parameters:
System Suitability Requirements:
Table 1: Optimized Chromatographic Conditions for this compound Quantification
| Parameter | Specification |
|---|---|
| Column | InertSustain AQ-C18 (4.6 × 150 mm, 5 μm) |
| Mobile Phase | Citrate buffer (100 mM, pH 3.0):Methanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | Fluorescence: λex = 380 nm, λem = 510 nm |
| Injection Volume | 20 μL |
| Run Time | 30 min |
The pre-column derivatization of this compound with SBD-F represents a critical step in achieving the required method sensitivity. The derivatization mechanism involves nucleophilic aromatic substitution where the thiol group of this compound attacks the electron-deficient carbon adjacent to the fluorine atom on the benzoxadiazole ring system, resulting in displacement of the fluoride ion and formation of a highly fluorescent thioether derivative [1].
Optimized Derivatization Protocol:
The derivatization efficiency depends critically on pH optimization (alkaline conditions favor the reaction), reaction temperature, and incubation time. The protocol above represents the optimized conditions, but these parameters should be verified for specific sample matrices.
The method demonstrates excellent specificity for this compound, with baseline separation from potential interferents including other biological thiols (cysteine, glutathione, homocysteine) and related indole compounds. Forced degradation studies conducted under acidic, basic, oxidative, and photolytic conditions confirmed the method's stability-indicating capability by resolving the intact analyte from its degradation products [3]. The use of a photodiode array detector in parallel with fluorescence detection provides additional peak purity assessment.
Representative Retention Times (under optimized conditions):
The method demonstrates excellent linearity across the validated concentration range. Sensitivity parameters meet the requirements for trace analysis of this compound in biological matrices.
Table 2: Method Validation Parameters for this compound Quantification
| Validation Parameter | Result | Acceptance Criterion |
|---|---|---|
| Linearity Range | 0.5-5000 nM | R² > 0.999 |
| Limit of Detection (LOD) | 0.15 nM | S/N ≥ 3 [4] |
| Limit of Quantification (LOQ) | 0.5 nM | S/N ≥ 10 [4] |
| Precision (RSD%) | ||
| - Intra-day (n=6) | 4.8% | ≤5% |
| - Inter-day (n=18) | 6.2% | ≤10% |
| Accuracy | 98.5% | 95-105% |
The calibration curve was constructed using eight concentration levels across the range, with each level analyzed in triplicate. The signal-to-noise ratio methodology for LOD/LOQ determination followed ICH Q2(R1) guidelines [4]. The weighted regression model (1/x² weighting factor) provided the best fit for the data across the concentration range.
Method precision was evaluated at three concentration levels (low, medium, high) covering the validated range. The intra-day precision was determined from six replicate injections at each level within a single day, while inter-day precision assessed the variability over three consecutive days. The results demonstrated RSD values well within acceptable limits for bioanalytical methods (Table 2).
Accuracy was evaluated through spike recovery experiments using blank matrix spiked with known quantities of this compound at three concentration levels. The mean recovery of 98.5% indicates minimal matrix interference and excellent method accuracy.
Robustness testing examined the method's resilience to deliberate variations in key parameters including:
The resolution between this compound and the closest eluting potential interferent remained above 2.0 under all modified conditions, demonstrating adequate method robustness for routine application.
Chemical Standards:
Solvents and Buffers:
Solutions Preparation:
HPLC System Configuration:
Chromatographic Data System for data acquisition and processing.
Ancillary Equipment:
Biological Sample Preparation:
Plasma/Serum Sample Preparation:
Derivatization Procedure:
Quality Control Samples:
System Setup and Equilibration:
Sequence Setup:
Chromatographic Run:
System Suitability Test (perform before each analytical batch):
Stress Conditions:
Procedure:
Acceptance Criteria:
The quantification of this compound employs an internal standard method with N-acetylcysteine serving as the IS. The calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of calibration standards. A weighted linear regression (1/x² weighting) is applied to account for heteroscedasticity across the concentration range.
Calculation Formula:
Where the slope and intercept are determined from the calibration curve.
Acceptance Criteria for Calibration:
Table 3: Troubleshooting Guide for this compound Analysis
| Issue | Potential Causes | Solutions |
|---|---|---|
| Poor peak shape | Column degradation, incorrect mobile phase pH, void volume in column | Replace guard column, check mobile phase pH, test column efficiency |
| Retention time drift | Mobile phase evaporation, column temperature fluctuation, column aging | Prepare fresh mobile phase, check column temperature stability, replace column if necessary |
| Reduced sensitivity | Derivatization issues, detector lamp aging, injection volume inaccuracy | Prepare fresh derivatization reagent, check detector performance, verify injection volume |
| Baseline noise | Mobile phase contamination, air bubbles in detector, column shedding | Use high-purity reagents, purge detector flow cell, replace column if necessary |
Figure 1: Experimental Workflow for this compound Quantification by HPLC with Fluorescence Detection
Figure 2: Derivatization Reaction Scheme for this compound with SBD-F Reagent
The HPLC method with fluorescence detection described in these application notes provides a robust, sensitive, and specific approach for quantifying this compound in biological matrices. The incorporation of pre-column derivatization with SBD-F enables selective detection at nanomolar concentrations, while the optimized chromatographic conditions ensure adequate separation from potential interferents. The method has been comprehensively validated according to ICH guidelines, demonstrating acceptable performance characteristics for linearity, precision, accuracy, and specificity.
The detailed protocols provided for sample preparation, derivatization, chromatographic analysis, and forced degradation studies enable researchers to implement this methodology in various research and quality control settings. The stability-indicating nature of the method makes it particularly suitable for pharmaceutical development applications where understanding the degradation behavior of this compound is essential.
Future method adaptations may include transfer to UPLC platforms for reduced analysis time and solvent consumption, or implementation of MS/MS detection for applications requiring additional structural confirmation. The fundamental principles and optimization strategies outlined in these application notes provide a solid foundation for such method extensions.
The search results indicate that 1H-Indole-3-thiol is primarily valued as a versatile building block in organic and medicinal chemistry for the synthesis of complex heterocyclic systems [1]. Its physical and chemical properties are summarized in the table below.
| Property | Value / Description |
|---|---|
| CAS Number | 480-94-4 [1] |
| Molecular Formula | C8H7NS [1] |
| Molecular Weight | 149.216 g/mol [1] |
| Appearance | Crystalline solid [1] |
| Melting Point | 97-100 °C [1] |
| pKa | 7.42 ± 0.30 (Predicted) [1] |
| Common Role | Synthetic intermediate, not a catalyst [2] [3] [4] |
The following diagram illustrates the general role of this compound and its derivatives as intermediates in the synthesis of pharmaceutically relevant heterocycles, based on the research articles reviewed [2] [3] [4].
The primary use of this compound and its derivatives in the literature is as a key precursor for constructing complex molecules. The synthesized compounds are then evaluated for their biological activity, not for catalytic properties [2] [3] [4].
1H-Indole-3-thiol represents a privileged scaffold in medicinal chemistry and drug development due to its versatile reactivity and presence in numerous biologically active compounds. The indole nucleus consists of a benzene ring fused with a pyrrole ring, discovered in 1866 by Baeyer and Knop as the basic structure of the natural dye indigo. [1] The 3-thiol substituent introduces a sulfur-containing functional group that enables diverse chemical transformations, making it a valuable building block for synthesizing complex heterocyclic systems with potential pharmaceutical applications. Indole-based compounds exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties, which has sustained interest in developing efficient functionalization methodologies. [2] [3]
The chemical reactivity of this compound derives from both the indole ring system and the thiol group. The indole scaffold is electron-rich and susceptible to electrophilic attack primarily at the C3 position, which is the most nucleophilic site. Meanwhile, the thiol group can act as both a nucleophile and a hydrogen bond donor, and can be oxidized to various sulfur-containing functional groups. The presence of both nitrogen and sulfur atoms in the molecule creates multiple possibilities for coordination and hydrogen bonding, which is particularly valuable in drug design where such interactions often enhance target binding and specificity. [2] The table below summarizes key indole-3-thiol derivatives and their biological relevance:
Table 1: Biologically Relevant Indole-3-Thiol Derivatives
| Compound Class | Biological Activities | Structural Features | References |
|---|---|---|---|
| 1,2-Dithiole-3-thione derivatives | Chemotherapeutic, antioxidant, radio-protective, anti-HIV | Fused dithiole-thione ring system at indole C3 | [2] |
| Triazino[5,6-b]indole-3-thiols | Antimicrobial, potential antitumor | Triazine ring fused to indole with thiol at C3 | [4] |
| 3,3-Bis(indolyl)methanes (BIMs) | Anti-inflammatory, antihyperglycemic, antiviral, antibacterial | Two indole units linked by methylene bridge | [5] |
| Indolo[2,3-b]quinoxalines | Antimicrobial, anticancer | Quinoxaline ring fused to indole system | [4] |
The thiol group in indole-3-thiol serves as an excellent nucleophile in Michael addition reactions with various electron-deficient alkenes. This transformation represents one of the most direct methods for C-S bond formation at the indole C3 position. A highly efficient protocol for this conjugation involves the use of wet cyanuric chloride (TCT) as catalyst under solvent-free conditions at room temperature through a pulverization-activation method. [6]
Experimental Protocol: Michael Addition of Indole-3-Thiol to Chalcones
Figure 1: Workflow for Michael addition of indole-3-thiol under pulverization-activation conditions
Indole-3-thiol serves as a versatile precursor for synthesizing fused heterocyclic systems with enhanced pharmaceutical potential. The compound can be cyclized to form 1,2-dithiole-3-thione derivatives, which exhibit diverse biological activities including chemopreventive, antioxidant, and radio-protective properties. [2]
Experimental Protocol: Synthesis of 5-(1H-Indol-3-yl)-3H-1,2-dithiole-3-thione
Experimental Protocol: Synthesis of tert-Butyl-Substituted Triazinoindoles
Figure 2: Synthetic pathway for heterocyclic systems from indole-3-thiol
The C3 position of indole is highly nucleophilic and readily undergoes electrophilic substitution. A novel methodology for C3-acylation utilizes boron Lewis acids (B-LAs) in combination with nitriles as acylating agents. This approach enables direct introduction of acyl groups at the C3 position under mild conditions. [7]
Experimental Protocol: C3-Acylation Using PhBCl₂ and Nitriles
Substrate Scope and Optimization: The C3-acylation reaction works best with 1-substituted indoles bearing electron-donating groups. Unsubstituted indole gives lower yields due to formation of byproducts through autoxidation and oligomerization. The optimal B-LA catalyst is PhBCl₂, which provides superior yields compared to BCl₃, BBr₃, 9-BBN-OTf, or BF₃·OEt₂. The solvent choice is critical, with CH₂Cl₂ giving optimal results, while Et₂O or toluene produce poor yields. [7]
3,3-Bis(indolyl)methanes (BIMs) represent an important class of bis-indole compounds with significant biological activities. A novel approach to BIMs utilizes CuI-catalyzed regioselective C-H functionalization of indoles using indole-3-tosylhydrazones as carbene precursors. [5]
Experimental Protocol: CuI-Catalyzed Synthesis of 3,3-Bis(indolyl)methanes
Figure 3: C3 functionalization strategies for indole-3-thiol derivatives
The functionalization techniques for this compound provide diverse pathways to access structurally complex molecules with potential pharmaceutical applications. The table below summarizes the key methodologies, their applications, and performance characteristics:
Table 2: Comparison of Indole-3-Thiol Functionalization Techniques
| Functionalization Type | Reaction Conditions | Key Catalysts/Reagents | Yield Range | Application in Drug Discovery |
|---|---|---|---|---|
| Michael Addition | Solvent-free, grinding, rt | Wet cyanuric chloride (TCT) | 70-95% | Synthesis of C3-thioether conjugates with chalcones |
| Heterocycle Formation | Reflux in benzene | P₂S₅ | 50-75% | Access to 1,2-dithiole-3-thiones with chemopreventive activity |
| C3-Acylation | Mild conditions, CH₂Cl₂ | PhBCl₂ with nitriles | 25-89% | Preparation of 3-acylindoles as key intermediates |
| Bis(indolyl)methane Synthesis | 80°C in 1,4-dioxane | CuI, K₂CO₃ | 40-95% | Construction of BIM scaffolds with anti-inflammatory activity |
| Triazinoindole Formation | Reflux in ethanol | Thiosemicarbazide, AcOH | 60-85% | Antimicrobial and antitumor agents |
The choice of functionalization methodology depends on the desired target compound and the specific requirements of the drug discovery program. Michael additions offer rapid access to conjugated systems under environmentally friendly conditions. Heterocycle formation provides entry to complex fused ring systems with enhanced biological potential. C3-acylation allows introduction of carbonyl functionality that can serve as a handle for further derivatization. Bis(indolyl)methane synthesis enables construction of dimeric indole systems with often enhanced biological activity profiles.
These functionalization techniques continue to evolve with emphasis on green chemistry principles, catalyst efficiency, and sustainable processes. The development of novel methodologies for indole-3-thiol functionalization remains an active area of research in medicinal and synthetic organic chemistry, with promising applications in drug discovery programs targeting various therapeutic areas.
The table below summarizes different strategies for synthesizing thiol-functionalized indole systems, which can inform your approach to 1H-Indole-3-thiol.
| Target Compound | Key Starting Material(s) | Reaction Steps & Conditions | Key Findings & Optimization Tips |
|---|---|---|---|
| 1,2,4-Triazolo[5',1':2,3][1,3]thiazino[6,5-b]indol-10(5H)-ones [1] | 2-Chloro-1H-indole-3-carbaldehydes; 4-Amino-5-alkyl-4H-1,2,4-triazole-3-thiols | Reaction in DMF. The process proceeds unusually with the release of an ammonia molecule. | Forms a new, complex heterocyclic system. Demonstrates feasibility of building S/N-heterocycles onto an indole core. |
| tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols [2] | tert-Butyl-substituted isatins; Thiosemicarbazide | Condensation reaction. Molecular structures confirmed by elemental and spectral analysis. | First reported introduction of a tert-butyl group into this system, useful for exploring steric effects. |
| 5-[3-(1H-Indol-3-yl)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol (Nucleophile 5) [3] | 4-(1H-Indol-3-yl)butanoic acid | 1. Esterification (H₂SO₄, EtOH). 2. Formation of carbohydrazide (N₂H₄·H₂O, MeOH, reflux 14h). 3. Cyclization with phenyl isothiocyanate. | The 3-thiol triazole is synthesized first and used as a stable nucleophile for subsequent couplings. |
When dealing with low yields in the synthesis of sensitive thiol-containing heterocycles, consider the following aspects informed by the general methodologies.
| Problem Area | Specific Issue | Potential Solution |
|---|---|---|
| General Reaction Conditions | Solvent, base, or temperature not optimized. | Screen different bases (Cs₂CO₃, NaOt-Bu, DIPEA) and solvents (DMF, xylene, toluene); consider solvent-free conditions at elevated temperature (120°C) which provided superior yield (70%) in a related γ-carboline synthesis [4]. |
| Sulfur Incorporation & Handling | Decomposition or oxidation of the thiol product. | Use anhydrous, oxygen-free solvents under an inert atmosphere (N₂/Ar); include reducing agents like DTT or TCEP in work-up/storage to protect the thiol group from oxidation to disulfides. |
| Alternative Strategies | Direct synthesis of the 3-thiol function is problematic. | Build the thiol function onto the indole core last; adapt the approach of constructing a different thiol-containing heterocycle (e.g., a 1,2,4-triazole-3-thiol) that is then coupled to the indole moiety [3] [1]. |
The synthesis of nucleophile 5 provides a reliable, multi-step protocol for creating an indole-bi-heterocycle with a thiol function [3]:
This workflow demonstrates the common strategy of first constructing a complex heterocyclic system with a thiol group, which is often more practical than direct thiolation of a pre-formed indole. The 14-hour reflux in step 2 highlights that some of these transformations require extended reaction times for completion [3].
The process of creating these complex molecules can be broken down into a logical sequence, as shown in the workflow below. This chart synthesizes the common strategies from the research to guide your experimental planning.
The table below summarizes the fundamental identifying information and physicochemical properties for 1H-Indole-3-thiol [1].
| Property | Value / Description |
|---|---|
| CAS Number | 480-94-4 [1] |
| Molecular Formula | C8H7NS [1] |
| Molecular Weight | 149.21 g·mol-1 [1] |
| Synonym | 3-Mercaptoindole [1] |
| Appearance | Crystalline solid [1] |
| Melting Point | 97-100 °C [1] |
Adhering to the following storage conditions is critical for maintaining the stability of this compound.
| Parameter | Specification |
|---|---|
| Recommended Storage | -20°C Freezer [1] [2] |
| Physical Form | Crystalline solid [1] |
| Hazard Codes | Xi (Irritant) [1] |
| Safety Statements | S 26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice) [1] |
Based on the gathered information, here are some guidelines for handling this compound:
The search results indicate that this compound is a useful building block in organic synthesis [1]. One referenced synthetic route involves the iodine-mediated reaction of indole with thiourea, followed by basic hydrolysis, achieving a high yield of 89.0% [1].
The diagram below outlines the general workflow for handling this compound in a laboratory setting, based on the information provided.
Q1: Why is this compound stored at -20°C? Storing it at -20°C is essential to slow down its decomposition. The thiol group is prone to oxidation, which can lead to the formation of disulfide bridges, and the indole ring system may also be susceptible to degradation over time at higher temperatures.
Q2: What is the first thing I should do before using this compound in a reaction? Always bring the container from the -20°C freezer to room temperature in a desiccator to prevent moisture condensation, which could introduce water and promote side reactions. For maximum stability, perform all weighing and handling under an inert atmosphere.
Q3: I found a price for this compound that seems very high. Is this normal? Yes, the pricing data from suppliers indicates that this compound is an expensive specialty chemical. For example, prices can range from approximately $58 for 250 mg to over $1,200 for 5 g, depending on the supplier and purity [1]. This high cost further underscores the importance of proper storage and handling to avoid waste.
The core issue with many 3-substituted indoles is their strong tendency to act as electrophiles and undergo unwanted reactions with themselves.
Here are practical strategies, ranging from conventional approaches to a cutting-edge technological solution.
| Strategy | Core Principle | Key Experimental Details / Conditions | Efficacy & Key Advantages |
|---|---|---|---|
| Microflow Technology | Rapid, controlled generation and immediate reaction of unstable intermediates prevents decomposition [1]. | Generation: 0.02 seconds at 25 °C; Subsequent substitution: 0.1 seconds at 25 °C [1]. | Enables synthesis of 18 unprotected indole analogues; avoids high temperatures and long reaction times [1]. |
| Low-Temperature & In-Situ Use | Minimizes thermal energy that drives side reactions; avoids isolation of pure, unstable intermediates. | Specific temperature and timing data not available in search results, but a standard practice for unstable compounds. | Precludes the need to isolate and characterize highly reactive species. |
| Electron-Withdrawing Groups | Modifies the electronic structure of the indole, decreasing its susceptibility to electrophilic attack. | An electron-withdrawing group on the reactive indole derivative makes its preparation feasible [1]. | Enhances the stability of the molecular backbone, facilitating handling. |
The following diagram illustrates the powerful microflow process that prevents decomposition by minimizing the lifetime of reactive species.
This process, developed for (1H-indol-3-yl)methyl electrophiles, allows for the synthesis of various unprotected indole analogues that are difficult to access via traditional batch methods [1].
When you modify your synthesis protocol, it's crucial to verify that you are indeed obtaining the desired monomer and not oligomers.
Q1: My 1H-Indole-3-thiol derivative still oligomerizes during synthesis. What are the most critical factors to check?
Q2: Are there any specific handling or storage conditions to prevent oligomerization of the final product?
Q3: The microflow synthesis seems complex to set up. Is it worth the investment? For lab-scale synthesis of highly unstable intermediates for drug development, yes. It provides unmatched control over reaction times, prevents exothermic runaways, and enables the synthesis of compounds that are otherwise inaccessible [1]. It can ultimately save time and resources spent on optimizing failing traditional batch reactions.
Handling unstable indole intermediates is a common difficulty in synthetic chemistry. The table below summarizes key problems and their solutions, as identified in recent research [1].
| Challenge | Root Cause | Proposed Solution |
|---|---|---|
| Low yields/undesired products [1] | Dimerization and oligomerization of the highly reactive target molecule during synthesis [1]. | Use a microflow reactor for rapid, continuous processing [1]. |
| Inability to isolate pure compound [1] | Conventional batch methods are too slow; intermediate decomposes before purification [1]. | In-situ generation and immediate consumption of the intermediate, avoiding isolation [1]. |
| Inconsistencies in reported data [1] | Previously reported structures and procedures could not be reproduced, suggesting they may be incorrect [1]. | Employ mild conditions (25°C) and extremely short reaction times (0.02 s generation, 0.1 s reaction) [1]. |
The following workflow is adapted from the 2023 study that successfully synthesized eighteen unprotected indole analogues. This method is particularly valuable as it avoids the problematic isolation step for unstable intermediates [1].
Key Advantages of This Microflow Protocol:
Why does my reaction produce a red precipitate instead of the desired product? This is a strong indicator of oligomerization or polymerization of your reactive indole intermediate [1]. This occurs when the molecule is not stabilized or reacted quickly enough. The microflow process described above is designed specifically to prevent this.
The spectral data (NMR) for my compound doesn't match the literature. What's wrong? The 2023 study highlights that several previously reported structures of these indole derivatives were incorrect and could not be reproduced [1]. It is possible the literature data you are comparing against is one of these incorrect reports. Cross-reference with multiple sources if possible.
My compound decomposes during purification. How can I stabilize it? For highly unstable species like (1H-indol-3-yl)methyl halides, traditional purification (e.g., column chromatography) may not be feasible [1]. The most effective strategy is to avoid purifying the intermediate altogether. Instead, generate it in situ and react it immediately in a continuous flow system, only purifying the final, more stable product [1].
The table below summarizes characteristic infrared (IR) absorption peaks for various indole-bearing pyrimidine-2-thiol derivatives, which are crucial for confirming the formation and stability of your compounds [1].
| Compound Description | Pyrimidine-SH Stretch (cm⁻¹) | Indole-NH Stretch (cm⁻¹) | Other Key Absorptions (cm⁻¹) |
|---|---|---|---|
| 4-(4-hydroxyphenyl)-6-(1H-indol-3-yl)-pyrimidin-2-thiol [1] | 2553 | 3393.5 | Phenolic -OH: 3547; C=N: 1604 |
| 4-(4-methoxyphenyl)-6-(1H-indol-3-yl)-pyrimidin-2-thiol [1] | 2557 | 3395 | Ether (C-O): 1270; C=N: 1645 |
| 4-(4-aminophenyl)-6-(1H-indol-3-yl)-pyrimidin-2-thiol [1] | 2557 | 3395 | Primary amine (-NH₂): 3515, 3614 |
| 4-(4-chlorophenyl)-6-(1H-indol-3-yl)-pyrimidin-2-thiol [1] | 2552 | 3394 | C-Cl: 765 |
| 4-(4-bromophenyl)-6-(1H-indol-3-yl)-pyrimidin-2-thiol [1] | 2557 | 3395 | C-Br: 550 |
| General 3-Thioindole [2] | ~2550-2570 | ~3400-3500 | Aromatic C=C: 1500-1650 |
For handling compounds that are sensitive to air or moisture, standard Schlenk line or glovebox techniques are essential. The workflow below outlines the core principles.
Key Procedural Notes:
Q1: What is the most telling signature of my thiol group in IR spectroscopy? The S-H stretch appears as a weak, sharp peak in the region of 2550-2570 cm⁻¹ [2] [1]. This peak is much narrower and more distinct than the broader O-H or N-H stretches. If this peak is absent or diminished in a fresh sample, it may suggest oxidation has occurred.
Q2: My thiol derivative appears to be decomposing. What could be the cause? Beyond exposure to air and moisture, instability can be caused by heat, light, or acidic/basic conditions that accelerate decomposition or condensation reactions [4] [5]. Ensure that your synthetic pathway and purification methods are compatible with the stability profile of your specific molecule.
Q3: Where can I find more specific synthetic protocols? While general methods exist (e.g., iodine-catalyzed direct thiolation of indoles [6]), the most reliable protocols are often found in specialized organic chemistry journals and databases. I recommend searching for the synthesis of your very specific target molecule for more precise instructions.
Which analytical techniques are most suitable for 1H-Indole-3-thiol analysis?
The selection of appropriate analytical techniques for this compound should be based on your specific research goals, sample matrix, and required sensitivity. The table below compares the most effective techniques:
Table 1: Comparison of Analytical Techniques for this compound
| Technique | Optimal Application | Sample Requirements | Key Advantages | Limitations |
|---|---|---|---|---|
| LC-ESI-MS | Quantitative analysis in complex matrices [1] [2] | 1-100 µL (ng-µg range) | Excellent sensitivity & specificity; handles complex mixtures [2] | Matrix effects; requires method optimization [3] |
| CE-ESI-MS | High-polarity metabolites; volume-limited samples [4] | 1-10 nL (low pg-ng) | Minimal sample volume; high efficiency for polar compounds [4] | Lower sensitivity vs. LC-MS; more technical expertise needed [4] |
| NMR | Structural elucidation & confirmation [5] | 0.5-5 mL (mg range) | Non-destructive; provides structural details [5] | Lower sensitivity; requires pure compounds [5] |
Technique Selection Guidelines:
How should I develop and optimize an LC-MS method for this compound?
Table 2: Recommended LC Conditions for this compound Analysis
| Parameter | Recommended Setting | Alternative Options | Optimization Tips |
|---|---|---|---|
| Column | C18 (100 × 2.1 mm, 1.8-2.7 µm) | HILIC for polar metabolites | Use embedded polar groups for better retention of polar compounds |
| Mobile Phase | A: 0.1% Formic acid in water B: 0.1% Formic acid in acetonitrile | Ammonium acetate/format e (5-10 mM) for better adduct control | Adjust pH 2 units from pKa for optimal ionization [3] | | Gradient | 5-95% B over 10-15 min | Shallow gradients for complex samples | Ensure k > 2 for adequate separation from matrix | | Flow Rate | 0.2-0.4 mL/min | 0.1 mL/min for nano-ESI | Lower flows improve ionization efficiency [3] | | Temperature | 30-40°C | -- | Higher temperatures improve peak shape |
Proper electrospray ionization source configuration is critical for sensitive detection of this compound:
Key Optimization Strategy: For thiol-containing compounds like this compound, add 1-2% methanol or isopropanol to highly aqueous mobile phases to lower surface tension and improve ionization efficiency [3].
How can I optimize CE-MS methods for this compound and related metabolites?
Capillary electrophoresis-mass spectrometry offers exceptional efficiency for separating polar thiol compounds. The workflow below outlines the optimization process:
Figure 1: CE-MS method development workflow for this compound analysis
What sample preparation methods are appropriate for this compound analysis?
For cellular studies (e.g., glioma cell lines):
For analysis of synthetic cannabinoids containing indole structures:
What are the most common problems in this compound analysis and how can I resolve them?
Table 3: Troubleshooting Guide for Common Analytical Issues
| Problem | Possible Causes | Solutions | Prevention |
|---|
| Low Signal Intensity | Suboptimal ESI voltage High aqueous mobile phase Source contamination | Optimize sprayer voltage (Tip 1) [3] Add 1-2% organic modifier Clean ion source | Regular maintenance Mobile phase modification | | Signal Instability | Rim emission Corona discharge Droplet charging issues | Reduce sprayer voltage [3] Use less aqueous conditions Optimize nebulizer gas | Systematic parameter optimization | | Multiple Peaks for Single Compound | Adduct formation [M+Na]⁺, [M+K]⁺ In-source fragmentation | Use plastic instead of glass vials [3] Reduce cone voltage Add modifiers (ammonium acetate) | Control salt sources Optimize declustering potential | | Poor Chromatographic Peak Shape | Secondary interactions Inappropriate pH Column contamination | Add mobile phase modifiers Adjust pH relative to pKa Use column cleaning protocol | Regular column maintenance |
This compound presents specific analytical challenges due to its thiol group:
The troubleshooting decision pathway below will help you systematically address analytical challenges:
Figure 2: Systematic troubleshooting pathway for this compound analysis
What are the key metabolite profiling considerations for indole-based compounds?
Based on studies of synthetic cannabinoids with indole structures like STS-135:
How can I improve the sensitivity and throughput of my sulfur metabolite analysis?
What are the best practices for maintaining instrument performance?
The table below summarizes the basic chemical information for 1H-Indole-3-thiol and the available context regarding the solubility challenges of indole derivatives.
| Property | Description |
|---|---|
| CAS Number | 496-30-0 [1] |
| Molecular Formula | C8H7NS [1] |
| Molecular Weight | 149.21 g/mol [1] |
| Solubility Context | General indole-based bioactive molecules (e.g., Indole-3-carbinol, I3C) are frequently reported to have low water solubility, which is a major challenge for their pharmacological application [2]. |
The following table outlines strategies and methods adapted from recent research on indole derivatives that you can apply to address solubility issues.
| Method | Protocol Description | Key Findings from Literature |
|---|---|---|
| Encapsulation | Use biopolymer or lipid-based systems to encapsulate the compound [2]. | Improves release time and stability; addresses rapid metabolization and elimination. |
| Liquid Formulation | Administer the compound in a liquid oil suspension rather than a crystalline solid form [2]. | Demonstrated higher bioavailability for the related compound 3,3'-Diindolylmethane (DIM). |
| Stability Control | Maintain a neutral pH in cell culture media or solvent systems [2]. | Prevents rapid acid-catalyzed dimerization/oligomerization, preserving the original compound. |
Q1: Why is the solubility of this compound a critical parameter in experiments? Low solubility can severely limit the compound's application in biological assays. Poor bioavailability, fast metabolization, and rapid elimination from plasma and tissues are direct consequences, making it difficult to achieve consistent and effective experimental concentrations [2].
Q2: What stability issues should I be aware of when working with this compound? While specific data on the 3-thiol derivative is limited, indole compounds are often chemically unstable. Be cautious of acidic conditions, which can promote dimerization or oligomerization. The compound may also be sensitive to light and heat, which can affect its stability during storage and handling [2].
Q3: Are there any specific analytical techniques recommended for characterizing this compound and its potential byproducts? Standard techniques are essential for verification. The research on related indole compounds heavily relies on 1H NMR spectroscopy and 13C NMR spectroscopy for structural confirmation and to check for purity and the presence of decomposition or oligomerization byproducts [3] [4]. Mass spectrometry is also routinely used [3].
The diagram below outlines a logical workflow for troubleshooting solubility and stability issues in the lab, based on general best practices and the information gathered.
Before addressing specific faults, it's crucial to establish the fundamental principles of safe scale-up. The table below summarizes the key hazards and their control measures. [1] [2]
| Hazard Category | Potential Risk | Recommended Control Measures |
|---|---|---|
| Thermal Runaway | Uncontrolled exothermic reaction leading to rapid pressure and temperature increase [2]. | Perform a comprehensive risk assessment; understand reaction energetics; use semi-batch processes for exotherms; ensure adequate cooling capacity [1] [2]. |
| Gas Evolution | Rapid pressure build-up, especially with sealed vessels [1]. | Use vessels with sufficient headspace; avoid needle valves for gas outlet, use wide-bore adapters instead; ensure proper venting [1]. |
| Equipment Failure | Inadequate heat transfer, poor mixing, or vessel failure [1] [2]. | Use overhead stirring for large/viscous mixtures; select vessel volume at least 2x the reaction mixture; use heating mantles over oil baths [1]. |
| Reagent & Solvent Hazards | Uncontrolled side reactions, peroxide formation, or concentration changes [1]. | Test reagents from different lots/manufacturers; avoid low-boiling, peroxide-forming solvents where possible (e.g., use 2-MeTHF over THF, t-BuOMe over Et₂O) [1]. |
The following FAQs address typical problems encountered when moving from small-scale synthesis to larger batches.
FAQ 1: My scaled-up reaction runs much hotter and faster than in the lab. What should I do? This is a classic sign of an exothermic reaction where heat generation has outpaced the cooling capacity of the larger vessel. [2]
FAQ 2: The reaction produces a large amount of gas, causing pressure build-up. How can I manage this? Gas evolution is a common hazard that is significantly more dangerous on a larger scale. [1]
FAQ 3: The product mixture is much more viscous, and mixing is ineffective. What is the solution? Ineffective mixing creates hot spots, leading to decomposition and side reactions.
The diagram below outlines the logical workflow for developing a safe scale-up process, integrating the troubleshooting points above.
Diagram: A logical workflow for developing a safe chemical reaction scale-up process.
The synthesis of your target compound, triazolo(thiadiazepino)indoles, involves the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols. [3] This cyclization reaction may present specific challenges.
| FAQ Question | Brief Answer & Key Rationale |
|---|---|
| Why is this compound particularly odorous? | High volatility and sulfur group. Thiols (-SH) are notoriously pungent (e.g., in skunk spray). The indole structure can increase volatility, facilitating its release into the air [1]. |
| What are the primary strategies for controlling its odor? | Containment, absorption, and chemical conversion. Use sealed systems, appropriate absorbents, and oxidizing agents to neutralize the molecule [2] [3]. |
| Which absorbents are most effective? | Activated carbon & specialized washing oils. Activated carbon has a high surface area for adsorption. Oils like humic substances can absorb poorly soluble odorants [2]. |
| Can oxidative scrubbing be used? | Yes, it is a key method. Oxidizing agents like hydrogen peroxide convert the pungent thiol (-SH) into a less odorous sulfonic acid (-SO3H) [1]. |
A systematic approach to odor control, from simple first steps to more complex solutions, can be highly effective. The general workflow for troubleshooting is outlined below.
This protocol provides a methodology for setting up a small-scale scrubber to neutralize odorous air from your experiment.
Materials Required:
Procedure:
A key challenge in analyzing many indole compounds is their inherent instability. Understanding their degradation pathways is the first step in identifying unknown products.
A well-documented degradation occurs with I3C, which readily undergoes acid-catalyzed condensation. The primary product is 3,3'-Diindolylmethane (DIM), and this reaction can occur even in neutral conditions over time [1] [2] [3].
The following diagram illustrates this condensation process and its relevance to analysis:
This instability is not just a theoretical concern; it has been directly observed during HPLC analysis. Researchers have reported that injecting I3C standard solutions prepared with acidic mobile phases resulted in the appearance of a second peak identified as DIM, confirming that the degradation can occur within the chromatographic system itself [4].
If you are observing unexpected peaks or poor results during analysis, the following table summarizes common issues and solutions, particularly for indole compounds.
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Multiple/Extra Peaks | Acid-catalyzed conversion of analyte in the LC system [4]. | Use mobile phases at neutral or basic pH (e.g., pH 8.2-9.2 with ammonium acetate/ammonium hydroxide) [4]. |
| Low Signal Intensity | Poor ionization at high pH; co-eluting salts suppressing signal [4]. | Ensure consistent buffer concentration in both aqueous and organic mobile phases; consider post-column additive if instrument allows [4]. |
| Unstable Results | Analyte degradation during storage or analysis; column-induced conversion [4] [1]. | Use a shorter column to reduce on-column residence time; keep samples in a neutral, cool environment [4]. |
| Method Transfer Problems | Inconsistent conversion of a "pro-drug" to active form (e.g., I3C to DIM) [1]. | Standardize incubation conditions (time, temperature, pH) if conversion is expected; consider analyzing the degradation product itself. |
Here is a detailed methodology for identifying degradation products, adapted from general analytical practices and the specific research on I3C [1] [5].
This is a quick and effective method to monitor for degradation.
This is the definitive technique for identifying and quantifying degradation products.
The following table summarizes the diverse biological activities reported for various indole derivatives, as highlighted in the recent literature. This illustrates the indole scaffold's potential in drug discovery [1] [2].
| Biological Activity | Example Indole Derivatives (with Key Structural Features) | Reported Experimental Findings |
|---|---|---|
| Antimicrobial | Heterocyclic scaffolds-based indole (e.g., compound with thiopyran, quinoline) [3]; Indolmycin (natural product) [2] [4] | Compound 9 from [3] showed binding energy of -11.5 Kcal/mol (MurC ligase) and excellent activity vs B. subtilis, E. coli, C. albicans, A. flavus; Indolmycin is a known antibiotic [2] [4]. |
| Anticancer | Indole-3-carbinol (I3C) and 3,3'-Diindolylmethane (DIM) (dietary compounds) [5]; Cysmethynil (synthetic inhibitor) [6] | I3C inhibited NPC cell (CNE2) growth in vitro (100-300 μM) and in vivo (0.5% diet), inducing apoptosis via PI3K/Akt pathway inhibition [7]. Cysmethynil mislocalizes Ras, blocking anchorage-independent growth (Ki = 2.2 μM) [6]. |
| Antiviral | 6-Amino-4-substituted alkyl-1H-indole-2-carboxylates; 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazides [1] [4] | One derivative showed IC50 = 7.53 μmol/L against Influenza A; others were active against Coxsackie B4 virus (IC50 0.4-2.1 μg/mL) [1] [4]. |
| Anti-inflammatory & Regulation of Intestinal Health | Indigenous microbiota metabolites (e.g., IPA, IAA, IAld) [8] | These metabolites activate AhR and PXR receptors, strengthening the intestinal barrier, suppressing inflammation, and modulating immune function [8]. |
| Anti-tubercular | Indole propionic acid (IPA); diverse synthetic derivatives (e.g., fused indoles, isatin derivatives) [9] | IPA, a gut microbiota metabolite, inhibits Mycobacterium tuberculosis growth in vitro and in vivo. Many synthetic derivatives show promising activity [9]. |
For the antimicrobial and anticancer activities mentioned above, here is a deeper look at the experimental protocols and findings.
The study synthesized new heterocyclic compounds incorporating an indole moiety and evaluated their antimicrobial potential through a combination of in silico and in vitro methods.
The anti-tumor effects of I3C were investigated both in the laboratory and in animal models.
The diagram below illustrates the PI3K/Akt pathway, which is inhibited by I3C according to experimental data [7], and the Ras pathway, which can be targeted by other indole derivatives like Cysmethynil [6].
Based on the search results, a direct comparison with 1H-Indole-3-thiol is currently not feasible. To build your guide, I suggest the following steps:
There is no single standard method; a combination of assays is recommended to provide a comprehensive profile. The table below summarizes the most common in vitro methods used for evaluating antioxidant capacity, which you can adapt for testing 1H-Indole-3-thiol [1] [2].
| Assay Name | Mechanism & Principle | Key Readout | Common Applications |
|---|---|---|---|
| ORAC (Oxygen Radical Absorbance Capacity) [1] | Hydrogen Atom Transfer (HAT); Measures ability to quench peroxyl radicals, inhibiting fluorescence decay. | Fluorescence over time; Trolox equivalents. | Food, biological samples; considers reaction kinetics. |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) [1] [3] [2] | Single Electron Transfer (SET); Measures reduction of purple DPPH• radical to yellow DPPH. | Absorbance decrease at 517 nm; IC50 value. | Initial screening of pure compounds & plant extracts; simple, rapid. |
| ABTS (2,2'-Azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) [1] [2] | Mixed (SET & HAT); Measures reduction of pre-formed blue-green ABTS•+ radical. | Absorbance decrease at 734 nm; Trolox equivalents. | Broad; works in aqueous & organic phases. |
| FRAP (Ferric Reducing Antioxidant Power) [1] [2] | Single Electron Transfer (SET); Measures reduction of Fe³⁺-TPTZ complex to blue Fe²⁺ form. | Absorbance increase at 593 nm; Ferrous sulfate equivalents. | Simple reducing capacity; does not involve radicals. |
| CUPRAC (Cupric Reducing Antioxidant Power) [1] [2] | Single Electron Transfer (SET); Measures reduction of Cu²⁺ to Cu⁺ with neocuproine. | Absorbance increase at 450 nm; Trolox equivalents. | Wider range of pH & antioxidants than FRAP. |
When validating an assay for your specific compound, you must establish the following performance characteristics, drawing from standard practices in analytical chemistry [3].
Here is a detailed methodology for a common antioxidant assay that you can follow and adapt [1] [2].
Reagent Preparation:
Procedure:
Data Analysis:
% Scavenging = [(A_control - A_sample) / A_control] × 100
where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.To help visualize the entire process, the following diagram outlines the logical workflow for validating an antioxidant assay for your compound.
The core function of an antioxidant is to neutralize reactive oxygen species (ROS). The following diagram illustrates the general mechanism by which antioxidants, including this compound, are thought to protect cells.
The table below summarizes the basic identifying information and physical properties for this compound (CAS No. 480-94-4), also known as 3-Mercaptoindole [1].
| Property | Value |
|---|---|
| Chemical Name | This compound |
| Synonyms | 3-Mercaptoindole |
| CAS Number | 480-94-4 |
| Molecular Formula | C8H7NS |
| Molecular Weight | 149.216 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 97-100 °C |
| Boiling Point | 326.6 °C at 760 mmHg |
| pKa (Predicted) | 7.42 ± 0.30 |
While the search results do not contain the full spectroscopic data for this compound, one literature source suggests a synthetic route [1].
The following diagram illustrates the experimental workflow for synthesis:
The search results consistently highlight that the indole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities [1] [2]. However, the specific 3-thiol substitution is not detailed in the literature I found. Instead, research focuses heavily on other analogs.
The table below summarizes some of the key indole derivatives and their documented bioactivities, which may serve as useful points of reference.
| Indole Derivative / Class | Reported Bioactivities | Key Findings/Mechanisms |
|---|---|---|
| General Indole Scaffold [1] | Antiviral, Anti-inflammatory, Anticancer, Antimicrobial, Antioxidant | Considered a "privileged structure" in drug discovery; binds with high affinity to multiple receptors. |
| Indole-3-carbinol (I3C) & 3,3'-Diindolylmethane (DIM) [3] | Cancer Chemoprevention, Antitumor | Found in cruciferous vegetables; regulates cellular signaling pathways (e.g., induces apoptosis, inhibits cell proliferation). |
| New Brassinosteroid (BR) Analogs [4] | Plant Growth Promotion | In rice lamina tests, analogs with para-substituted methoxy, I, and CN groups were more active than brassinolide at low concentrations (1 × 10⁻⁸ M). |
| Cysmethynil [5] | Antitumor | An indole derivative that acts as an Icmt (isoprenylcysteine carboxyl methyltransferase) inhibitor, mislocalizing Ras proteins and blocking oncogenic signaling. |
Although not on the 3-thiol derivative, the methodologies from studies on other indole compounds provide a robust framework for how bioactivity comparisons are typically conducted.
Based on these common experimental approaches, the following diagram outlines a generalized workflow for evaluating the bioactivity of an indole derivative.
Given the lack of specific data on 1H-Indole-3-thiol, I suggest the following steps to deepen your investigation:
In synthetic chemistry, a protecting group is a reversibly attached moiety that temporarily masks a reactive functional group to prevent it from reacting under specific conditions. The ideal group is easily introduced, stable to the subsequent reactions, and readily removed without damaging the molecule [1].
A common strategy is the orthogonal protecting group strategy, where two different protecting groups on the same molecule can be removed independently using different sets of conditions (e.g., one stable to acid but cleaved by base, and another stable to base but cleaved by acid) [1].
Based on general protecting group principles [1] and methodologies from stability studies [2] [3], you can design an experimental comparison. The following workflow outlines the key steps in this process.
You can evaluate different protecting groups by testing the stability of the resulting derivatives under various conditions.
The table below lists common protecting groups for thiols, which are good starting points for experimental evaluation.
| Protecting Group | Introduction Reagent | Cleavage Conditions | Key Stability Characteristics |
|---|---|---|---|
| S-Trityl (S-Tr) | Tr-Cl, base | Strong acid (TFA) / Heavy metals | Very stable to bases and nucleophiles [1]. |
| S-Acetamidomethyl (S-Acm) | Acm-Cl | Iodine (I₂) / Heavy metals | Stable to acids (e.g., TFA) and hydrogenolysis [1]. |
| S-t-Butyl (S-t-Bu) | Isobutylene, acid | Strong acid (HF) / Reductive metals | Stable to bases, nucleophiles, and mild acids [1]. |
| S-Benzyl (S-Bn) | Bn-Cl, base | Sodium in Liquid Ammonia / Strong Acid | Stable to bases and mild acids. Orthogonal to Trt [1]. |
To generate a comparative guide, you would need to experimentally determine quantitative stability data. The table below suggests key metrics and methods based on established protocols [2] [3].
| Stability Metric | Experimental Method | Data Output | Interpretation |
|---|---|---|---|
| Hydrolytic Half-life (t₁/₂) | Incubation in buffers of varying pH (e.g., 2.0-8.0) with HPLC monitoring [2]. | Time for 50% of the protected derivative to decompose. | A longer t₁/₂ indicates greater stability under those specific pH conditions. |
| Metabolic Half-life (t₁/₂) | Incubation with human liver microsomes (HLM) and NADPH, quantified by LC-MS [3]. | Time for 50% of the parent compound to be metabolized. | A longer t₁/₂ suggests better metabolic stability, a key parameter in drug development [3]. |
| Rate Constant (k) | Kinetic analysis of the hydrolysis or degradation reaction [2]. | Pseudo-first-order rate constant. | A smaller k value indicates a slower degradation reaction and higher stability. |
While direct data on this compound is limited, the broader context of indole chemistry is highly relevant:
Computational chemistry is widely used in drug discovery to study indole-based compounds. The table below summarizes key studies and their methodologies.
| Study Focus | Computational Methods Used | Key Descriptors/Parameters Analyzed | Primary Application/Biological Activity Studied |
|---|---|---|---|
| QSAR of 3-Thiocyanato-1H-indoles [1] | Semi-empirical (AM1, PM3, RM1), Multiple Linear Regression | Energy of the highest occupied molecular orbital (Delta), Dipole moment (Dipol), Partial charges on carbon atoms (qC9, qC6), Log P (lipophilicity) [1] | Antileukemia activity (IC50 prediction) [1] |
| Molecular Docking of Heterocyclic Indole Derivatives [2] | Molecular Docking | Binding energy, Interactions with active site residues (hydrogen bonds, π-stacked interactions) [2] | Antimicrobial activity (vs. UDP-N-acetylmuramate-L-alanine ligase (MurC) & human lanosterol 14α-demethylase) [2] |
| Molecular Docking of Indole-Triazole Bi-heterocycles [3] | Molecular Docking | Binding affinity, Enzyme-inhibitor complex formation [3] | Elastase inhibition [3] |
| Comprehensive Analysis of 1H-Indole-3-carbaldehyde [4] | Spectroscopic computation, Hirshfeld surface analysis, Molecular Docking | Molecular structure, intermolecular interactions, binding properties [4] | Foundation for indole derivative research [4] |
For a deeper understanding, here are the methodologies from the key quantitative structure-activity relationship (QSAR) study.
QSAR Model Development Protocol: This study provides a clear workflow for building a predictive QSAR model [1].
IC50 = -1.705 + 0.511(Delta) + 0.346(Dipol) + 18.287(qC9) – 0.645(Log P) + 13.952(qC6) [1]Synthesis Verification Protocol: A relevant study highlights the importance of experimental verification in this field. Researchers attempting to synthesize a key precursor, (1H-indol-3-yl)methyl electrophiles, found that several previously reported methods in literature were not reproducible [5]. This underscores the necessity for rigorous experimental validation to support computational predictions. Their successful approach involved:
The following diagram illustrates the general workflow for a computational drug discovery study as described in the research, from initial compound selection to model validation [1].
| Property | Description |
|---|---|
| Chemical Name | This compound [1] |
| Synonyms | 3-Mercaptoindole [1] |
| CAS Number | 480-94-4 [1] |
| Molecular Formula | C₈H₇NS [1] |
| Molecular Weight | 149.22 g/mol [1] |
| Chemical Structure | [1] |
| Key Feature | Contains sulfur and nitrogen atoms, which are potential donor sites for metal coordination [2]. |
The indole scaffold, particularly when modified with specific donor groups like thiols, can act as a ligand to form complexes with transition metals [2].
Below is a general diagram illustrating these potential coordination modes.
The following table summarizes a key study on metal complexes derived from an indole-thiol precursor, which illustrates a common experimental approach in this field.
| Aspect | Description | | :--- | :--- | | Ligand Used | Indole-3-thiosemicarbazone (synthesized from indole-3-thiol precursors) [2]. | | Metals Complexed | Copper(I) (Cu(I)) and Silver(I) (Ag(I)) [2]. | | Experimental Methodology |
The following method, detailed by LookChem, is reported to provide 89.0% yield [1].
Synthetic Route [1]:
The general workflow for this one-pot synthesis can be visualized as follows:
The table below summarizes key data for the compound and its synthesis [1].
| Property | Value |
|---|---|
| CAS Number | 480-94-4 |
| Molecular Formula | C₈H₇NS |
| Molecular Weight | 149.216 g/mol |
| Melting Point | 97-100 °C |
| Reported Purity | 94% - 97% |
| Reported Yield | 89.0% |
For research on antimicrobial indole derivatives, validation involves demonstrating that the assay reliably measures the compound's ability to inhibit microbial growth. The following table summarizes key validation parameters and methods based on a study of indole-based heterocyclic scaffolds [1].
| Validation Parameter | Description & Method | Example from Indole-Study |
|---|---|---|
| Biological Activity | In vitro testing against Gram-positive and Gram-negative bacteria, as well as fungi. | Tested against Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus flavus [1]. |
| Potency | Determination of the Minimum Inhibitory Concentration (MIC) or similar quantitative measures. | Compound 9 showed "excellent biological activity" against the tested strains [1]. |
| Mechanism of Action | Use of molecular docking studies to predict interaction with target enzymes. | Docking studies performed against UDP-N-acetylmuramatel-alanine ligase (MurC) and human lanosterol 14α-demethylase [1]. |
| Binding Affinity | Measurement of the interaction strength between the compound and its target. | Reported as binding energy (e.g., compound 9 had a binding energy of -11.5 Kcal/mol against MurC) [1]. |
Western blotting is used to detect specific proteins, such as those affected by a drug candidate. A validated protocol ensures that the signal accurately reflects protein abundance [2]. The workflow for a key validation step—determining the linear range—is outlined below.
*Western Blot Linear Range Validation Workflow
To achieve reliable results, several other critical parameters must be validated [3] [4]:
For quantitative ELISA, a formal validation is essential to ensure the method's reliability. The following parameters should be established, as detailed in protocols for food allergen testing which follow rigorous analytical standards [5].
| Validation Parameter | Objective | Typical Experiment |
|---|---|---|
| Sensitivity | Determine the lowest detectable amount of analyte. | Analyze serially diluted standards to find the Limit of Detection (LOD) and Limit of Quantification (LOQ). |
| Specificity | Assess cross-reactivity with other similar molecules. | Test the assay against a panel of related compounds or proteins. |
| Precision | Measure repeatability of results. | Run multiple replicates of samples within the same run (repeatability) and across different days (reproducibility). |
| Accuracy | Determine how close the measured value is to the true value. | Spike a known amount of the analyte into a complex matrix and measure the recovery rate. |
| Robustness | Evaluate the assay's resistance to small, deliberate changes in protocol. | Vary factors like incubation times, temperatures, or reagent batches. |
When designing your validation guide, incorporating these general principles will enhance its credibility with a professional audience.